molecular formula C11H20F3NO B7942013 (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Cat. No.: B7942013
M. Wt: 239.28 g/mol
InChI Key: BWVVEVWEKXELCL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxyethyl group and a trifluoromethyl-substituted cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:

    Formation of the cyclohexyl intermediate: The starting material, 4-(trifluoromethyl)cyclohexanone, is subjected to a reductive amination reaction with (2-methoxyethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclohexyl ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced cyclohexyl derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as hydrophobicity or fluorine-containing polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

    (2-Methoxyethyl)({[4-(trifluoromethyl)phenyl]methyl})amine: This compound features a phenyl ring instead of a cyclohexyl ring, which can affect its chemical reactivity and biological activity.

    (2-Methoxyethyl)({[4-(trifluoromethyl)cyclopentyl]methyl})amine: The cyclopentyl ring introduces different steric and electronic effects compared to the cyclohexyl ring.

Uniqueness: (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of a cyclohexyl ring with a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research applications.

Properties

IUPAC Name

2-methoxy-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVEVWEKXELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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